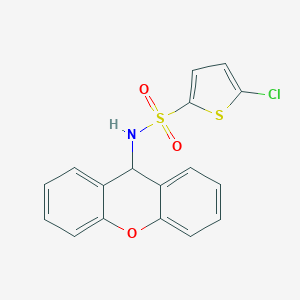![molecular formula C16H17NO4 B270657 2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B270657.png)
2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide, also known as GW0742, is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). It belongs to the class of compounds known as thiazolidinediones, which have been used as insulin sensitizers and antidiabetic drugs. GW0742 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, metabolic disorders, and cardiovascular diseases.
Mecanismo De Acción
2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide exerts its effects by activating PPARδ, a nuclear receptor that regulates various metabolic pathways. PPARδ activation leads to the upregulation of genes involved in fatty acid oxidation, glucose metabolism, and inflammation. 2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide has been shown to be a selective agonist of PPARδ, with no significant activity on PPARα and PPARγ.
Biochemical and Physiological Effects:
2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide has been shown to have various biochemical and physiological effects, including increasing fatty acid oxidation, improving glucose metabolism, reducing inflammation, and promoting angiogenesis. It has also been reported to improve mitochondrial function and reduce oxidative stress in different tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide has several advantages for laboratory experiments, including its high selectivity and potency as a PPARδ agonist. It is also commercially available and has been extensively studied in various animal models. However, there are also limitations to its use, including potential off-target effects and the need for careful dose selection due to its high potency.
Direcciones Futuras
There are several future directions for research on 2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide. One potential area of interest is its potential therapeutic applications in cancer, particularly in combination with other anticancer agents. Another area of interest is its potential use as a treatment for metabolic disorders, such as diabetes and obesity. Additionally, further studies are needed to investigate its cardioprotective effects and potential applications in cardiovascular diseases.
Métodos De Síntesis
2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide can be synthesized by reacting 4-methoxyphenol with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol, which is then reacted with 2-chlorobenzoyl chloride to form 2-(4-methoxyphenoxy)ethyl 2-chlorobenzoate. The final step involves reacting the intermediate with hydroxylamine hydrochloride to form 2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide.
Aplicaciones Científicas De Investigación
2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in different types of cancer cells. 2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes and obesity. In addition, it has been reported to have cardioprotective effects by reducing inflammation and oxidative stress in the heart.
Propiedades
Nombre del producto |
2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide |
|---|---|
Fórmula molecular |
C16H17NO4 |
Peso molecular |
287.31 g/mol |
Nombre IUPAC |
2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide |
InChI |
InChI=1S/C16H17NO4/c1-20-12-6-8-13(9-7-12)21-11-10-17-16(19)14-4-2-3-5-15(14)18/h2-9,18H,10-11H2,1H3,(H,17,19) |
Clave InChI |
SASMQUUMFMYZOH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2O |
SMILES canónico |
COC1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(anilinosulfonyl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B270574.png)
![N-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}biphenyl-2-carboxamide](/img/structure/B270575.png)


![6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270581.png)
![N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270582.png)
![3,3-Dimethyl-5-oxo-5-{3-[2-(4-pyridinyl)ethyl]anilino}pentanoic acid](/img/structure/B270584.png)
![3,3-Dimethyl-5-oxo-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylamino)pentanoic acid](/img/structure/B270585.png)
![5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B270586.png)
![2'-(4-oxo-4H-chromen-3-yl)-spiro(bicyclo[2.2.1]hept-2-ene-6,5'-[1,3]dioxane)](/img/structure/B270587.png)
![2-(4-Chlorophenyl)-5-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-oxadiazole](/img/structure/B270588.png)
![2-[(1-Adamantylmethyl)(2-furoyl)amino]ethyl 2-furoate](/img/structure/B270592.png)
![6-{[4-(1,3-Benzothiazol-2-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270594.png)
